molecular formula C13H15N5O5 B14026863 Ethyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-amido)-1H-imidazole-2-carboxylate

Ethyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-amido)-1H-imidazole-2-carboxylate

Cat. No.: B14026863
M. Wt: 321.29 g/mol
InChI Key: NRQQHIIHIFVJEG-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-amido)-1H-imidazole-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both imidazole and pyrrole rings, which are known for their biological and chemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-amido)-1H-imidazole-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl chloroformate, methylamine, and nitrobenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reagent addition ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-amido)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of ester or amide derivatives.

Scientific Research Applications

Ethyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-amido)-1H-imidazole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-amido)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Ethyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-amido)-1H-imidazole-2-carboxylate can be compared with other similar compounds, such as:

    4-[(1-methyl-4-nitro-1H-pyrrole-2-)amido]benzoic acid: Shares a similar pyrrole structure but differs in its functional groups and overall reactivity.

    N-[4-[4-(4-Nitro-1-methyl-1H-pyrrole-2-ylcarbonylamino)-1-methyl-1H-pyrrole-2-ylcarbonylamino]-1-methyl-1H-pyrrole-2-ylcarbonyl]-β-alanine ethyl ester: Another complex molecule with multiple pyrrole rings, used in different research contexts.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C13H15N5O5

Molecular Weight

321.29 g/mol

IUPAC Name

ethyl 1-methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]imidazole-2-carboxylate

InChI

InChI=1S/C13H15N5O5/c1-4-23-13(20)11-14-10(7-17(11)3)15-12(19)9-5-8(18(21)22)6-16(9)2/h5-7H,4H2,1-3H3,(H,15,19)

InChI Key

NRQQHIIHIFVJEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CN1C)NC(=O)C2=CC(=CN2C)[N+](=O)[O-]

Origin of Product

United States

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